4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one is a heterocyclic compound containing sulfur and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one typically involves the reaction of 2,6-dimethylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or phosphines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6-dimethoxyphenol: A structurally related compound with different functional groups.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl): Another heterocyclic compound with similar aromatic characteristics.
Uniqueness
4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one is unique due to the presence of both sulfur and phosphorus atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
57044-91-4 |
---|---|
Molecular Formula |
C7H11O2PS |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-methoxy-2,6-dimethyl-1,4λ5-thiaphosphinine 4-oxide |
InChI |
InChI=1S/C7H11O2PS/c1-6-4-10(8,9-3)5-7(2)11-6/h4-5H,1-3H3 |
InChI Key |
FJAHQIPUIUMMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(C=C(S1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.